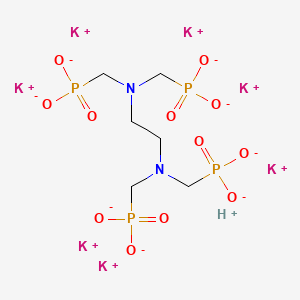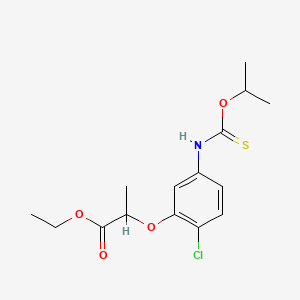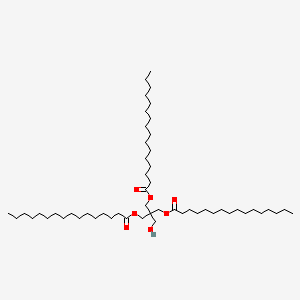
Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-5-(butylthio)-5-propyl-2(3H)-furanone typically involves the reaction of a furanone precursor with butylthiol and propyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the furanone ring to a more saturated form, altering its chemical properties.
Substitution: The butylthio and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced furanones, and various substituted derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dihydro-5-(butylthio)-5-propyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone can be compared with other furanone derivatives, such as:
Dihydro-5-(methylthio)-5-propyl-2(3H)-furanone: Similar structure but with a methylthio group instead of a butylthio group.
Dihydro-5-(butylthio)-5-ethyl-2(3H)-furanone: Similar structure but with an ethyl group instead of a propyl group.
Dihydro-5-(butylthio)-5-methyl-2(3H)-furanone: Similar structure but with a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of butylthio and propyl groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
120388-35-4 |
|---|---|
Molekularformel |
C11H20O2S |
Molekulargewicht |
216.34 g/mol |
IUPAC-Name |
5-butylsulfanyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C11H20O2S/c1-3-5-9-14-11(7-4-2)8-6-10(12)13-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
FBPHPJSLOHKFCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1(CCC(=O)O1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


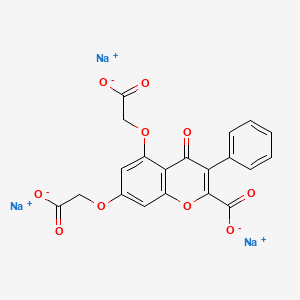


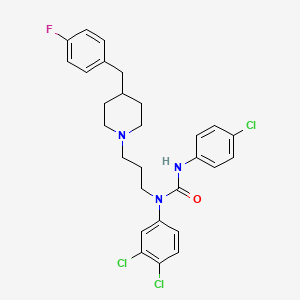
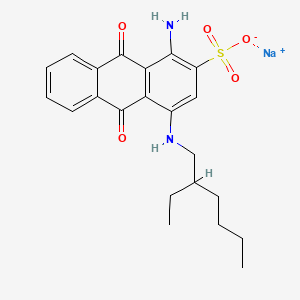
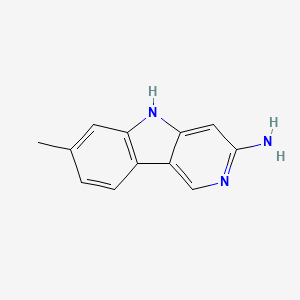
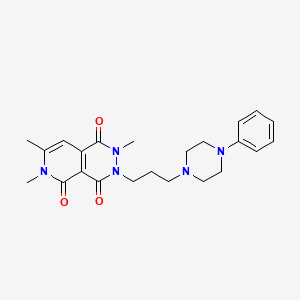
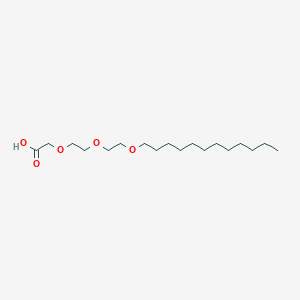
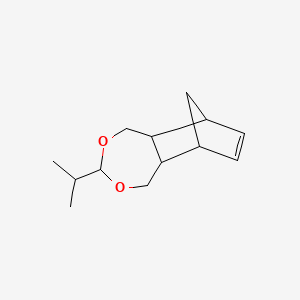
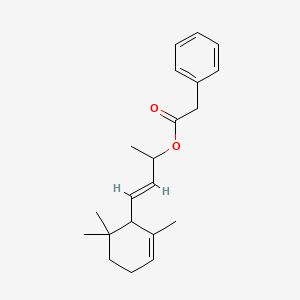
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
